2-Cyano-4-(5-cyano-2-fluorophenyl)phenol
Description
Properties
IUPAC Name |
3-(3-cyano-4-hydroxyphenyl)-4-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7FN2O/c15-13-3-1-9(7-16)5-12(13)10-2-4-14(18)11(6-10)8-17/h1-6,18H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYRPOHWCXGLNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CC(=C(C=C2)O)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684749 | |
| Record name | 6'-Fluoro-4-hydroxy[1,1'-biphenyl]-3,3'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261889-29-5 | |
| Record name | 6'-Fluoro-4-hydroxy[1,1'-biphenyl]-3,3'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The reaction typically employs a brominated phenol derivative (e.g., 4-bromo-2-cyanophenol) and a 5-cyano-2-fluorophenylboronic acid. Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) facilitate the coupling in a mixture of toluene and aqueous Na₂CO₃ at 80–100°C. The cyano groups remain stable under these conditions due to their electron-withdrawing nature, which mitigates undesired side reactions.
Optimization and Challenges
Key challenges include minimizing homo-coupling of boronic acids and ensuring compatibility with the phenolic hydroxyl group. Researchers have achieved yields of 68–75% by using degassed solvents and maintaining an inert atmosphere. Post-reaction purification often involves column chromatography with hexane/ethyl acetate (7:3) to isolate the biphenyl product.
Table 1: Suzuki-Miyaura Coupling Parameters
| Parameter | Value/Range |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Solvent System | Toluene/H₂O (3:1) |
| Temperature | 80–100°C |
| Reaction Time | 12–18 hours |
| Yield | 68–75% |
Multi-Component Reaction (MCR) Strategy
Multi-component reactions offer a streamlined approach to assemble the target compound in a single step. This method leverages the condensation of aldehydes, malononitrile, and fluorophenol derivatives.
General Procedure and Conditions
A representative protocol involves reacting 2-fluorobenzaldehyde, malononitrile, and 4-hydroxyphenylacetonitrile in ethanol with piperidine as a base. The reaction proceeds at room temperature for 20 hours, followed by solvent evaporation and silica gel chromatography. This method circumvents the need for pre-functionalized intermediates, achieving yields of 65–70%.
Mechanistic Insights
The reaction initiates with Knoevenagel condensation between the aldehyde and malononitrile, forming an α,β-unsaturated nitrile. Subsequent Michael addition of the phenol derivative and cyclization yields the biphenyl structure. The fluorine atom’s ortho-directing effect ensures regioselective substitution.
Table 2: Multi-Component Reaction Optimization
| Component | Role |
|---|---|
| 2-Fluorobenzaldehyde | Electrophilic aldehyde |
| Malononitrile | Nucleophilic cyano source |
| 4-Hydroxyphenylacetonitrile | Phenolic precursor |
| Piperidine | Base catalyst |
The introduction of cyano groups via oxime dehydration is a classical method adapted for this compound. This approach is particularly useful for installing the phenol-adjacent cyano group.
Synthetic Pathway
The process begins with 5-halogenosalicylaldehyde, which is converted to its oxime derivative using hydroxylamine hydrochloride. Subsequent dehydration with acetic anhydride at reflux yields 2-cyano-4-halogenophenol. For example, 5-fluorosalicylaldehyde oxime (20.2 g, 0.13 mol) refluxed in acetic anhydride (100 mL) for 5 hours produces 2-cyano-4-fluorophenol in 82% yield.
Limitations and Modifications
While effective for monocyclic systems, this method requires additional steps to introduce the second cyano group on the biphenyl moiety. Researchers have coupled the intermediate with 5-cyano-2-fluorophenylboronic acid via Suzuki-Miyaura to complete the synthesis.
Ullmann-Type Coupling for Electron-Deficient Systems
Ullmann coupling, though less common, provides an alternative for assembling sterically hindered biphenyls. Copper catalysts mediate the coupling between iodophenols and fluorophenyl derivatives.
Reaction Parameters
A mixture of 4-iodo-2-cyanophenol and 1-iodo-3-cyano-2-fluorobenzene reacts with CuI (10 mol%) and 1,10-phenanthroline in DMF at 120°C. Yields of 60–65% are typical, with prolonged reaction times (24–36 hours) required due to the electron-withdrawing cyano groups.
Industrial Scalability Considerations
Ullmann coupling is less favored for large-scale production due to copper residue contamination and high energy demands. However, microwave-assisted protocols have reduced reaction times to 4–6 hours, enhancing feasibility.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Suzuki-Miyaura | 68–75 | >95 | High |
| Multi-Component | 65–70 | 90–93 | Moderate |
| Oxime Dehydration | 82 | >98 | Low |
| Ullmann Coupling | 60–65 | 85–90 | Low |
The Suzuki-Miyaura method offers the best balance of yield and scalability, while oxime dehydration excels in purity but requires multi-step synthesis. Multi-component reactions are advantageous for laboratory-scale diversity-oriented synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-(5-cyano-2-fluorophenyl)phenol can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the cyano groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines.
Scientific Research Applications
2-Cyano-4-(5-cyano-2-fluorophenyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may have potential as pharmaceutical agents due to their biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Cyano-4-(5-cyano-2-fluorophenyl)phenol involves its interaction with specific molecular targets. The cyano and fluorophenyl groups can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2-(3-cyano-5-fluorophenyl)-2-methylpropanoic acid: This compound shares similar structural features but differs in its functional groups and overall reactivity.
4-Cyano-2-fluorophenylboronic acid: Another related compound used in similar synthetic applications.
Uniqueness
2-Cyano-4-(5-cyano-2-fluorophenyl)phenol is unique due to its specific combination of cyano and fluorophenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Q & A
Q. How to address discrepancies between theoretical and experimental spectroscopic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
